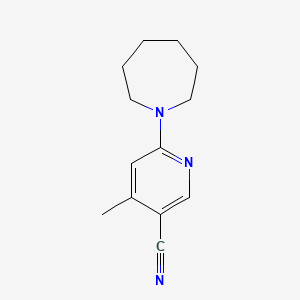
1-Ethyl-2-(nitromethylene)-1,2-dihydroquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethyl-2-(nitromethylene)-1,2-dihydroquinoline is a heterocyclic organic compound that features a quinoline core structure with an ethyl group and a nitromethylene substituent
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-2-(nitromethylene)-1,2-dihydroquinoline typically involves the reaction of 1-ethylquinoline with nitromethane under basic conditions. The reaction is facilitated by the presence of a strong base such as sodium hydride or potassium tert-butoxide, which deprotonates the nitromethane, allowing it to act as a nucleophile and attack the quinoline ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 1-Ethyl-2-(nitromethylene)-1,2-dihydroquinoline undergoes various chemical reactions, including:
Oxidation: The nitromethylene group can be oxidized to form nitro derivatives.
Reduction: The nitromethylene group can be reduced to an amine or other reduced forms.
Substitution: The ethyl group or other positions on the quinoline ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, or nucleophiles like amines for nucleophilic substitution.
Major Products:
Oxidation: Nitroquinoline derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
科学研究应用
1-Ethyl-2-(nitromethylene)-1,2-dihydroquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1-Ethyl-2-(nitromethylene)-1,2-dihydroquinoline involves its interaction with various molecular targets. The nitromethylene group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the quinoline core can intercalate with DNA, affecting replication and transcription processes.
相似化合物的比较
1-Ethyl-2-(nitromethylene)pyrrolidine: Similar structure but with a pyrrolidine ring instead of a quinoline ring.
1-Ethyl-2-nitrobenzene: Lacks the heterocyclic structure but contains similar functional groups.
Uniqueness: 1-Ethyl-2-(nitromethylene)-1,2-dihydroquinoline is unique due to its combination of a quinoline core with a nitromethylene group, providing distinct chemical reactivity and potential biological activities compared to its analogs.
属性
分子式 |
C12H12N2O2 |
|---|---|
分子量 |
216.24 g/mol |
IUPAC 名称 |
1-ethyl-2-(nitromethylidene)quinoline |
InChI |
InChI=1S/C12H12N2O2/c1-2-13-11(9-14(15)16)8-7-10-5-3-4-6-12(10)13/h3-9H,2H2,1H3 |
InChI 键 |
CYQUSFIMZDKOLS-UHFFFAOYSA-N |
规范 SMILES |
CCN1C(=C[N+](=O)[O-])C=CC2=CC=CC=C21 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


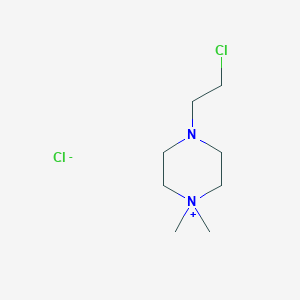
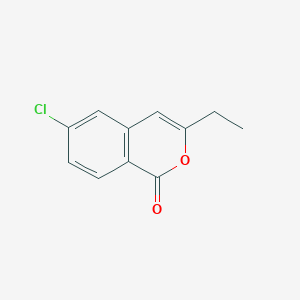
![Cyclohexanol, 1-[3-(trimethylsilyl)-1-propynyl]-](/img/structure/B11892581.png)
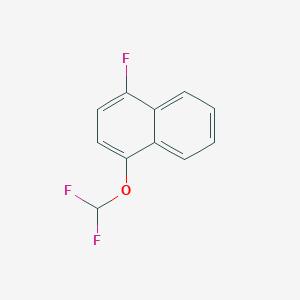



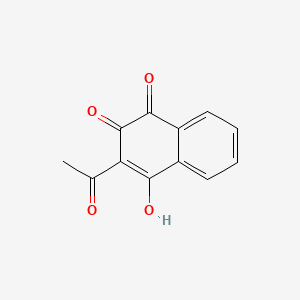
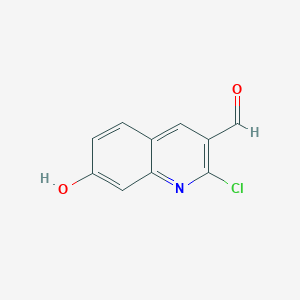
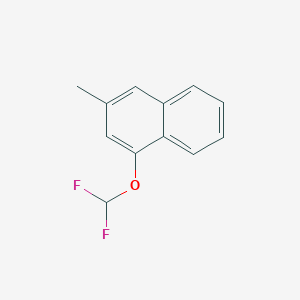
![4-Amino-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B11892637.png)

